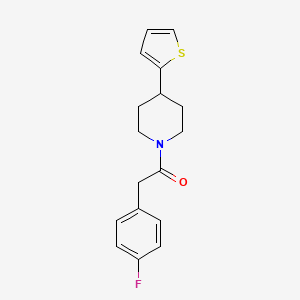

2-(4-Fluorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone

Description

2-(4-Fluorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is a ketone derivative featuring a fluorophenyl group linked to a piperidine ring substituted with a thiophen-2-yl moiety. Its structural uniqueness lies in the combination of aromatic fluorine and sulfur-containing heterocycles, which may confer specific electronic and steric properties for pharmacological applications.

Properties

IUPAC Name |

2-(4-fluorophenyl)-1-(4-thiophen-2-ylpiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNOS/c18-15-5-3-13(4-6-15)12-17(20)19-9-7-14(8-10-19)16-2-1-11-21-16/h1-6,11,14H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIXHQBFLZIBBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)C(=O)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the thiophenyl group: This step often involves the use of thiophene derivatives and coupling reactions.

Attachment of the fluorophenyl group: This can be done using fluorobenzene derivatives through electrophilic aromatic substitution or other suitable methods.

Final assembly: The final step involves coupling the intermediate products to form the desired compound.

Industrial Production Methods

Industrial production of 2-(4-Fluorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

2-(4-Fluorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone has been investigated for its potential therapeutic properties. Research indicates that it may exhibit:

- Antimicrobial Activity: Studies have shown that sulfur-containing compounds similar to this compound possess significant antimicrobial properties, with minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against various pathogens.

- Anticancer Properties: Preliminary studies suggest that this compound may have anticancer effects, potentially through mechanisms involving apoptosis induction and inhibition of cancer cell proliferation.

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes, making it a candidate for drug development targeting various diseases. For instance, compounds with similar structures have demonstrated efficacy in inhibiting enzymes related to inflammation and cancer progression.

Receptor Binding Studies

Research into the receptor binding profiles of this compound indicates potential interactions with neurotransmitter receptors, which could lead to applications in treating neurological disorders. The presence of the piperidine moiety is particularly relevant for binding to central nervous system targets.

Synthesis of Complex Molecules

In organic synthesis, 2-(4-Fluorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone serves as a valuable building block for creating more complex molecules. Its unique functional groups allow chemists to explore diverse synthetic pathways.

Development of New Materials

The compound's chemical properties make it suitable for developing new materials, particularly in the fields of polymers and coatings where specific interactions with biological systems are desired.

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial properties of derivatives of 2-(4-Fluorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone against common bacterial strains. The results indicated that certain derivatives exhibited enhanced activity compared to standard antibiotics, suggesting potential for further development as novel antimicrobial agents.

Case Study 2: Receptor Interaction Studies

In another investigation, the binding affinity of the compound was assessed against various neurotransmitter receptors using radiolabeled ligands. Results indicated significant binding to serotonin receptors, hinting at possible applications in treating mood disorders or anxiety.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Piperazine/Piperidine-Substituted Analogues

a. 2-(4-Fluorophenyl)-1-[4-(1-methylindole-2-carbonyl)piperazin-1-yl]ethanone (CAS 1081125-31-6)

- Structural Difference : Replaces thiophen-2-yl with a 1-methylindole-2-carbonyl group on piperazine.

- However, the bulkier indole moiety could reduce metabolic stability .

b. 4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)ethanone

- Structural Difference : Incorporates both thiophen-2-yl and 4-(trifluoromethyl)phenyl groups on piperidine.

- Implications : The electron-withdrawing trifluoromethyl group may increase resistance to oxidative metabolism, extending half-life. Dual aromatic systems could enhance multitarget engagement, relevant in antiparasitic research .

c. 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone (Risperidone Impurity 19)

- Structural Difference : Substitutes thiophene with a difluorobenzoyl group.

- Implications : Increased fluorine content improves lipophilicity and blood-brain barrier penetration, as seen in antipsychotics like risperidone. However, reduced sulfur content may diminish interactions with sulfur-binding enzymes .

Sulfonyl and Halogenated Derivatives

a. 2-(4-Chlorophenylsulfonyl)-1-(thiophen-2-yl)ethanone

- Structural Difference : Replaces fluorophenyl with a sulfonyl group.

- Implications : Sulfonyl groups enhance water solubility (65–90% yields reported) but may reduce membrane permeability. Useful in prodrug design where solubility is critical .

b. 2-Bromo-1-(4-fluorophenyl)-2-(3-chlorophenyl)ethanone (33l)

- Structural Difference : Bromine and chlorine substituents introduce steric bulk.

- Implications : Halogens increase electrophilicity, facilitating nucleophilic substitutions in further derivatization. However, bromine’s size may lead to off-target reactivity or toxicity .

Microwave-Synthesized Piperidine Derivatives

a. 1-(4-(Piperidin-1-yl)phenyl)ethanone

- Structural Difference : Simplified structure lacking thiophene and fluorophenyl groups.

- Implications: Microwave-assisted synthesis (e.g., 3–7a-e derivatives) offers rapid access to intermediates.

Complex Heterocyclic Systems

a. 2-(1H-Benzimidazol-2-ylmethylsulfanyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone (CAS 793690-38-7)

- Structural Difference : Incorporates benzimidazole and sulfur linker.

- Implications : Benzimidazole’s dual nitrogen atoms enable hydrogen bonding, while the sulfur linker may modulate redox properties. This structure is relevant in kinase inhibition or antimicrobial applications .

b. 1-[8-Fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone (CAS 77796-04-4)

- Structural Difference : Benzazepine core with hydroxyethylpiperazine.

- Implications : The benzazepine system mimics neurotransmitters, suggesting CNS activity. The hydroxyethyl group improves solubility and may reduce hERG channel liability .

Research Implications

- Pharmacological Optimization : Thiophene and fluorophenyl combinations balance electronic and steric properties, making the target compound a versatile scaffold.

- Synthetic Strategies : Microwave-assisted methods (e.g., ) and coupling reagents like TBTU/HOBt () are critical for efficient derivatization.

- Therapeutic Potential: Structural analogs with trifluoromethyl or benzazepine moieties highlight opportunities in CNS and antiparasitic drug development.

Biological Activity

The compound 2-(4-Fluorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is a member of a class of piperidine derivatives that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H23FN2OS2

- Molecular Weight : 414.56 g/mol

- InChIKey : WNTBOZGJNILOCO-UHFFFAOYSA-N

The biological activity of 2-(4-Fluorophenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound exhibits affinity for multiple neurotransmitter receptors, including dopamine and serotonin receptors, which are crucial in modulating mood and behavior.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound:

- Antibacterial Activity : The compound demonstrated significant antibacterial effects against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis .

| Bacterial Strain | MIC (μM) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |

| Enterococcus faecalis | 62.5 - 125 | Disruption of cell wall synthesis |

Case Studies

Several case studies have investigated the biological activity of this compound:

-

Study on Antibiofilm Activity :

- A study assessed the efficacy of the compound against biofilms formed by MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that it inhibited biofilm formation significantly compared to standard antibiotics like ciprofloxacin, with MIC values showing a promising profile for clinical applications .

-

Neuropharmacological Effects :

- Research involving animal models demonstrated that the compound could enhance dopaminergic signaling, suggesting potential benefits in treating neurodegenerative disorders or mood disorders. Behavioral assays indicated improved locomotor activity in treated subjects, aligning with increased dopamine receptor activation .

- In Vitro Studies on Enzyme Inhibition :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.